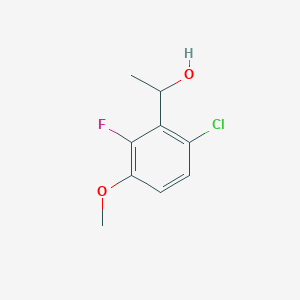
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine is a chemical compound that features a hydroxylamine group bonded to a phenoxyethyl moiety, which is further substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method includes the reaction of ethyl acetohydroximate with aryl chlorides, bromides, and iodides in the presence of a palladium catalyst . This reaction offers short reaction times and a broad substrate scope, making it an efficient route for the preparation of O-arylhydroxylamines.
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the reduction of nitric acid or nitric oxide using various reductants. A recent advancement in this field is the plasma-electrochemical cascade pathway, which synthesizes hydroxylamine directly from ambient air and water under mild conditions . This method is environmentally friendly and offers high yields.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can facilitate the formation of C–N, N–N, O–N, and S–N bonds through various reactions . This reactivity is due to the presence of good leaving groups on the oxygen atom, which allows for efficient bond formation without the need for expensive metal catalysts.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2-(4-Bromo-3-fluorophenoxy)ethyl)hydroxylamine is unique due to its specific substitution pattern with bromine and fluorine atoms, which can impart distinct reactivity and properties compared to other hydroxylamine derivatives . This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H9BrFNO2 |
|---|---|
Peso molecular |
250.06 g/mol |
Nombre IUPAC |
O-[2-(4-bromo-3-fluorophenoxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9BrFNO2/c9-7-2-1-6(5-8(7)10)12-3-4-13-11/h1-2,5H,3-4,11H2 |
Clave InChI |
BVUXXGCWFMVUMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCON)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)




![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)
![5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14768389.png)


![(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one](/img/structure/B14768416.png)

![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate](/img/structure/B14768421.png)
